molecular formula C14H13ClN2O2 B2507036 4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline CAS No. 860609-02-5

4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline

Cat. No.: B2507036
CAS No.: 860609-02-5
M. Wt: 276.72
InChI Key: YVKAIAAYLJGHGT-UHFFFAOYSA-N
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Description

4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline is an organic compound with a complex structure that includes a chloro group, a nitro group, and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline typically involves multiple steps, starting with the nitration of aniline derivatives. One common method involves the nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline, followed by a reaction with 4-methylbenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: 4-chloro-N-[(4-methylphenyl)methyl]-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-chloro-N-[(4-methylphenyl)methyl]-2-nitrobenzoic acid.

Scientific Research Applications

4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro and methyl groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitroaniline: Lacks the methylphenyl group, making it less complex.

    4-methyl-N-[(4-methylphenyl)methyl]-2-nitroaniline: Similar structure but with an additional methyl group.

    4-chloro-N-[(4-methylphenyl)methyl]-2-aminoaniline: Reduced form of the compound with an amine group instead of a nitro group.

Uniqueness

4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical reactions, while the methylphenyl group enhances its potential interactions with biological targets .

Properties

IUPAC Name

4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-10-2-4-11(5-3-10)9-16-13-7-6-12(15)8-14(13)17(18)19/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKAIAAYLJGHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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